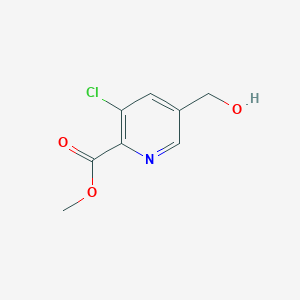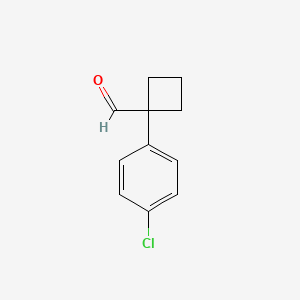
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) is a chemical compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Métodos De Preparación
The synthesis of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Análisis De Reacciones Químicas
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of 2-substituted chiral piperazines .
Aplicaciones Científicas De Investigación
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology, it is studied for its potential as a protein kinase inhibitor and receptor modulator . In medicine, piperazine derivatives are employed in the development of drugs for treating various conditions, including cardiovascular diseases and psychiatric disorders . In the industry, it is used in the synthesis of polymers and other materials .
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by acting as GABA receptor agonists, which leads to the paralysis of parasites, allowing the host body to expel them . The specific molecular targets and pathways involved in its action depend on the particular application and context in which it is used.
Comparación Con Compuestos Similares
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) can be compared with other similar compounds, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific structures and applications. The uniqueness of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) lies in its specific chemical structure, which imparts distinct biological and pharmacological properties .
Propiedades
Fórmula molecular |
C13H19N3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
1-phenyl-N-(2-piperazin-1-ylethyl)methanimine |
InChI |
InChI=1S/C13H19N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h1-5,12,14H,6-11H2 |
Clave InChI |
QFYFBDXZTPGLIB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B8768691.png)
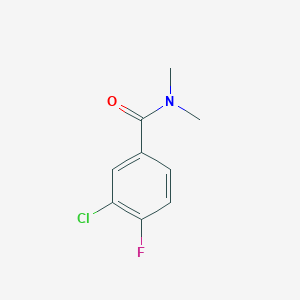

![3-(6-Methylpyridin-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8768720.png)
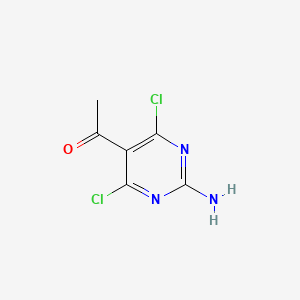
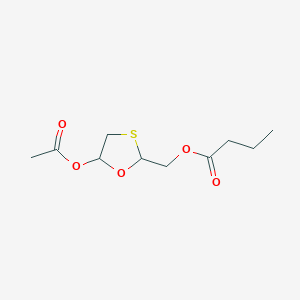

![8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B8768748.png)
